2-Chloro-1,3-benzothiazole-6-sulfonyl chloride
Description
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is an organic compound with the molecular formula C7H4ClNO2S2. It is a derivative of benzothiazole, featuring a sulfonyl chloride group at the 6-position and a chlorine atom at the 2-position. This compound is typically a faint to light yellow solid and is known for its reactivity, particularly in organic synthesis where it is used as a sulfonylating agent .
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPMZVSKBOCSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493270 | |
| Record name | 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6608-50-0 | |
| Record name | 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40493270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride generally involves the reaction of 2-chloro-1,3-benzothiazole-6-sulfonic acid with thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Starting Material: 2-Chloro-1,3-benzothiazole-6-sulfonic acid
Reagents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)
Conditions: Inert atmosphere, controlled temperature (usually around 0-5°C initially, then gradually increased to room temperature)
Product: this compound
The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The product is typically purified by recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Substitution: The chlorine atom at the 2-position can participate in electrophilic substitution reactions, allowing for further functionalization of the benzothiazole ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thiosulfonates: Formed by the reaction with thiols
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Sulfonylating Agent : 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is widely used as a sulfonylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It facilitates the introduction of sulfonyl groups into target molecules, enhancing their biological activity and stability.
2. Medicinal Chemistry
- Drug Development : The compound is investigated for its potential in developing new therapeutic agents targeting specific enzymes or receptors. Its ability to modify biomolecules allows for the formation of sulfonamide derivatives that may alter enzyme activities or gene expressions.
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, making it a candidate for drug discovery programs aimed at treating diseases such as cancer and bacterial infections.
3. Biological Research
- Modification of Biomolecules : It is employed in modifying proteins and peptides to introduce sulfonyl groups for further functionalization. This modification can enhance the biological properties of these biomolecules.
- Antimicrobial and Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For example, certain derivatives have shown superior efficacy against a range of microorganisms compared to traditional antibiotics.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Evaluation | Bele et al. synthesized various benzothiazole derivatives; some exhibited superior activity against microorganisms compared to traditional antibiotics. |
| Anticancer Activity | Modifications at the C-6 position significantly enhanced antiproliferative activity against cancer cells, indicating structural variations can optimize therapeutic effects. |
| Anti-inflammatory Research | Sadhasivam et al. reported significant inhibition of COX activity by benzothiazole derivatives compared to standard drugs like Ibuprofen. |
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate, or thiosulfonate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and benzothiazole compounds:
1,3-Benzothiazole-6-sulfonyl chloride: Lacks the chlorine atom at the 2-position, making it less reactive in certain substitution reactions.
2-Chloro-1,3-benzothiazole: Lacks the sulfonyl chloride group, limiting its use as a sulfonylating agent.
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride: Contains a different heterocyclic ring, which can influence its reactivity and applications
These comparisons highlight the unique combination of reactivity and functional groups present in this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.
- Molecular Formula : CHClN OS
- Molecular Weight : 268.1 g/mol
- Structure : The compound features a chlorinated benzothiazole ring with a sulfonyl chloride group, which contributes to its electrophilic reactivity.
The biological activity of this compound is primarily attributed to its electrophilic nature , allowing it to interact with nucleophiles in biological systems. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that may alter enzyme activities or gene expressions .
Biochemical Pathways
Benzothiazole derivatives, including this compound, have been shown to influence several biochemical pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, disrupting metabolic pathways.
- Gene Expression Modulation : By modifying biomolecules, it can potentially influence gene expression patterns.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
Antimicrobial Activity
A study by Srivastava et al. highlighted the antimicrobial potential of benzothiazole derivatives against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound demonstrated significant activity comparable to standard antibiotics .
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Properties
Research has shown that benzothiazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have been tested against human cervical cancer cell lines with promising results .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In studies assessing cyclooxygenase (COX) inhibition, certain derivatives showed selective COX-2 inhibition with a favorable COX-2/COX-1 ratio, indicating potential for therapeutic use in inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Evaluation : Bele et al. synthesized various benzothiazole derivatives and evaluated their antimicrobial efficacy against a range of microorganisms. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .
- Anticancer Activity : A study focusing on substituted benzothiazoles revealed that modifications at the C-6 position significantly enhanced antiproliferative activity against cancer cells. This suggests that structural variations can optimize therapeutic effects .
- Anti-inflammatory Research : Sadhasivam et al. reported on the anti-inflammatory properties of benzothiazole derivatives through COX activity assays. Compounds tested showed significant inhibition compared to standard drugs like Ibuprofen, highlighting their potential in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 2-chloro-1,3-benzothiazole-6-sulfonyl chloride?
The compound is typically synthesized via cyclization and subsequent chlorination. A common approach involves reacting precursor thioamides with chlorinating agents like Lawesson’s reagent to form the benzothiazole core, followed by sulfonation using chlorosulfonic acid. For example, sulfonyl chloride derivatives are often prepared by treating intermediates with SOCl₂ or ClSO₃H under controlled conditions (0°C to room temperature, 1–3 hours) to avoid over-chlorination . Post-reaction, the product is precipitated in ice water and purified via recrystallization or column chromatography.
Q. How is the purity of this compound validated in academic settings?
Characterization relies on a combination of techniques:
Q. What safety protocols are essential when handling this compound?
Due to its reactivity and potential toxicity:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Avoid contact with water or bases, which may trigger decomposition into hazardous gases (e.g., SO₂, HCl) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
Yield optimization requires addressing common bottlenecks:
- Temperature control : Maintain ≤0°C during sulfonation to minimize side reactions (e.g., polysubstitution).
- Stoichiometric precision : Use excess chlorosulfonic acid (1.5–2.0 equiv.) to ensure complete conversion.
- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to isolate the product from by-products like sulfonic acids .
Q. What strategies resolve contradictions in spectral data for sulfonyl chloride derivatives?
Discrepancies in NMR/IR data often arise from residual solvents or polymorphic forms. Solutions include:
Q. How is this compound utilized in developing bioactive molecules?
The sulfonyl chloride group serves as a versatile intermediate for nucleophilic substitution. For example:
Q. What are the challenges in assessing the compound’s stability under varying conditions?
Stability studies require:
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify decomposition pathways.
- HPLC-MS monitoring : Detect hydrolysis products (e.g., sulfonic acids) and quantify degradation rates.
- DFT calculations : Predict reactive sites (e.g., sulfonyl chloride’s electrophilicity) to design stabilized analogs .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Analytical troubleshooting : Cross-validate data with multiple techniques (e.g., XRD for crystallinity, TGA for thermal stability) .
- Biological assays : Use cell viability assays (MTT/CellTiter-Glo) and apoptosis markers (Annexin V) to evaluate sulfonamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
